

Application Notes and Protocols for the Manual Coupling of Fmoc-D-Cyclohexylglycine

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Compound of Interest

Compound Name: **Fmoc-D-Chg-OH**

Cat. No.: **B557714**

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Introduction

Fmoc-D-cyclohexylglycine (**Fmoc-D-Chg-OH**) is a non-proteinogenic amino acid derivative that is increasingly utilized in solid-phase peptide synthesis (SPPS). The incorporation of this D-amino acid with its bulky cyclohexyl side chain can significantly influence the pharmacological properties of a peptide. Its unique structure can enhance metabolic stability by providing steric hindrance against enzymatic degradation, improve receptor affinity through increased hydrophobicity, and modulate the peptide's overall conformation.[1][2]

However, the very properties that make **Fmoc-D-Chg-OH** a valuable building block in peptide design also present challenges during its incorporation into a growing peptide chain. The steric bulk of the cyclohexyl group can impede the coupling reaction, leading to lower yields and the potential for deletion sequences if not addressed with an optimized protocol.[1]

These application notes provide a detailed protocol for the manual coupling of **Fmoc-D-Chg-OH** in Fmoc-based solid-phase peptide synthesis. It includes recommendations for coupling reagents, troubleshooting strategies, and a workflow to ensure the successful incorporation of this sterically hindered amino acid.

Physicochemical Properties of Fmoc-D-Cyclohexylglycine

A summary of the key physicochemical properties of **Fmoc-D-Chg-OH** is presented below.

Property	Value
Synonyms	Fmoc-D-Chg-OH, Fmoc-cyclohexyl-D-Gly-OH, Fmoc-D-Phg(hexahydro)-OH
CAS Number	198543-96-3[2]
Molecular Formula	C ₂₃ H ₂₅ NO ₄ [2]
Molecular Weight	379.4 g/mol [2]
Appearance	White powder[2]
Purity (HPLC)	≥ 99%[2]
Melting Point	167 - 182 °C[2]
Solubility	Soluble in DMF, NMP

Challenges in SPPS with Fmoc-D-Cyclohexylglycine

The primary challenge when incorporating **Fmoc-D-Chg-OH** is the steric hindrance from its bulky cyclohexyl side chain. This can lead to:

- Low Coupling Efficiency: The bulky side chain can physically block the activated carboxyl group from reaching the free amine on the growing peptide chain, resulting in incomplete coupling reactions.[1]
- Slower Reaction Kinetics: Standard coupling times may not be sufficient to drive the reaction to completion, necessitating longer reaction times or more potent activating agents.[1]
- Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to peptide aggregation on the solid support, further hindering the coupling reaction.

To overcome these challenges, modifications to standard coupling protocols are necessary. These can include the use of more powerful coupling reagents, extended reaction times, and potentially performing a "double coupling" to ensure the reaction goes to completion.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in manual solid-phase peptide synthesis involving **Fmoc-D-Chg-OH**.

Protocol 1: Standard Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide.

Reagents:

- 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
- DMF, peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[\[1\]](#)
[\[3\]](#)
- Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes.[\[1\]](#)
- Main Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[\[1\]](#)
- Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[\[1\]](#)[\[3\]](#)
- Solvent Exchange (Optional): Wash the resin with DCM (3 times) and then DMF (3 times) to prepare for the coupling step.[\[1\]](#)

Protocol 2: High-Efficiency Coupling of Fmoc-D-Cyclohexylglycine using HATU

This protocol is recommended for the efficient coupling of the sterically hindered **Fmoc-D-Chg-OH**.

Reagents:

- Fmoc-D-Cyclohexylglycine (**Fmoc-D-Chg-OH**) (3-5 equivalents)
- HATU (2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate) (2.9-4.9 equivalents)
- N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[[1](#)][[4](#)]
- DMF or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

Procedure:

- Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in Protocol 1.
- Amino Acid Activation: In a separate vessel, dissolve **Fmoc-D-Chg-OH** and HATU in DMF or NMP. Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.[[1](#)][[4](#)]
- Coupling Reaction: Add the pre-activated **Fmoc-D-Chg-OH** solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
- Monitoring the Reaction: Due to the steric hindrance of **Fmoc-D-Chg-OH**, a longer coupling time of 2-4 hours is recommended.[[4](#)] The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.[[3](#)]
- Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times).

Protocol 3: Double Coupling Strategy

If the Kaiser test after the initial coupling is positive (blue beads), a double coupling should be performed to drive the reaction to completion.

Procedure:

- After the first coupling (Protocol 2, step 3) and a brief DMF wash, repeat the amino acid activation (Protocol 2, step 2) with fresh reagents.
- Add the new activated amino acid solution to the resin and agitate for an additional 1-2 hours.^[4]
- Perform a Kaiser test to confirm completion.
- Proceed with the standard washing steps (Protocol 2, step 5).

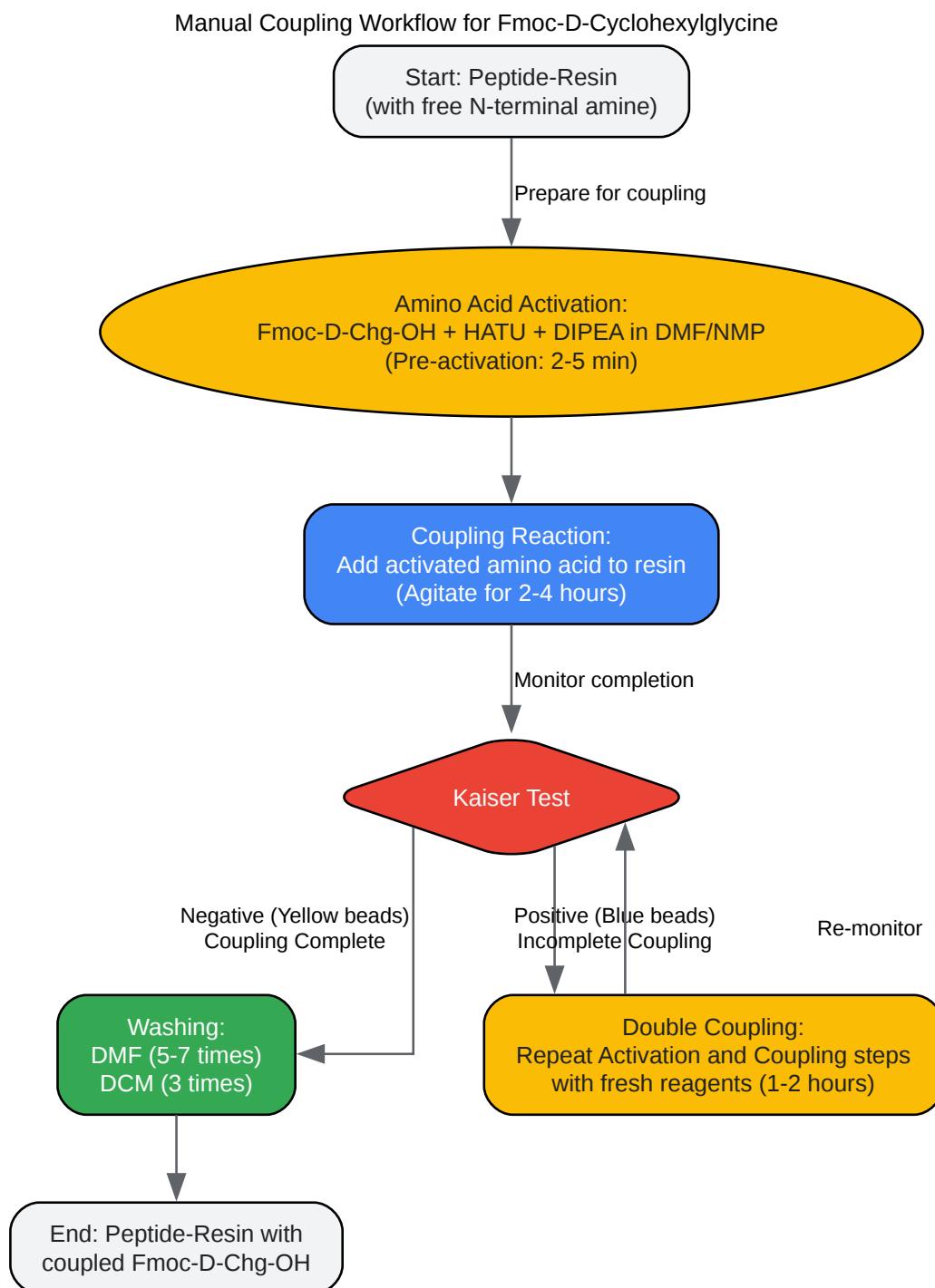
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

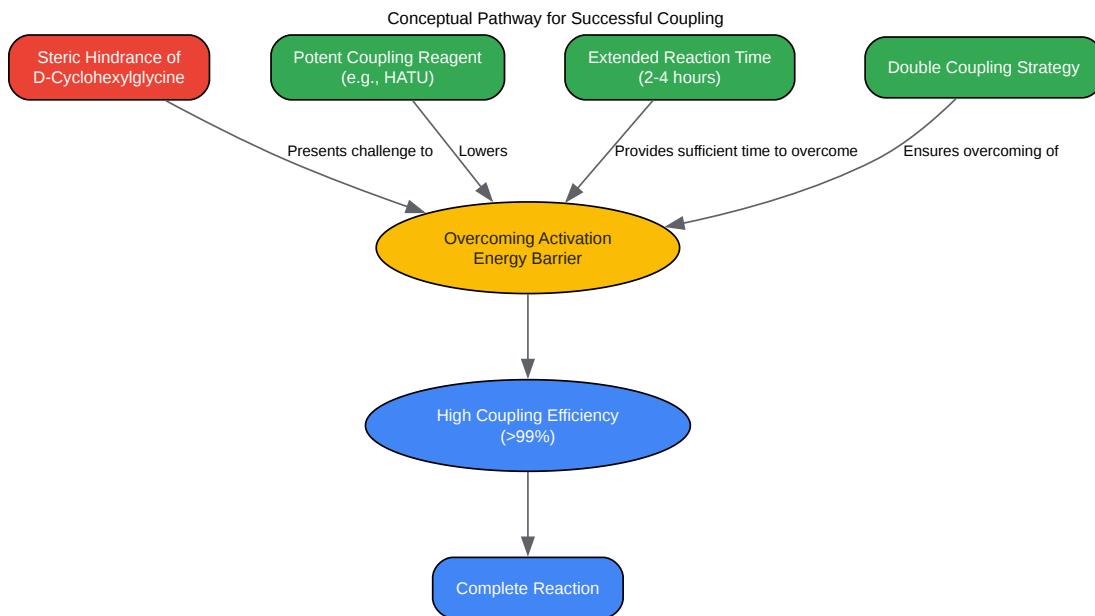
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like **Fmoc-D-Chg-OH**. The following table summarizes the performance of common coupling reagents. The quantitative data presented is extrapolated from studies on other sterically hindered amino acids and serves as a guideline.

Coupling Reagent	Reagent Type	Typical Coupling Time	Representative Yield (%)	Representative Purity (%)	Level of Racemization
HATU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low
HBTU	Aminium/Uronium Salt	20-60 minutes	>98	>95	Low
HCTU	Aminium/Uronium Salt	15-45 minutes	>99	>95	Very Low
PyBOP	Phosphonium Salt	30-120 minutes	>98	>95	Low
DIC/HOBt	Carbodiimide/ Additive	60-180 minutes	95-98	Good	Low

Note: For highly hindered amino acids like **Fmoc-D-Chg-OH**, aminium/uronium salts like HATU and HCTU are generally recommended for their high reactivity and ability to minimize side reactions.[\[5\]](#)

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